Tetrakis(4-methoxyphenyl)ethylene
Overview
Description
Tetrakis(4-methoxyphenyl)ethylene is a chemical compound with the molecular formula C30H28O4 . It is also known by other names such as Tetra-p-anisylethylene and 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene . The molecular weight of this compound is 452.5 g/mol .
Molecular Structure Analysis
The molecular structure of Tetrakis(4-methoxyphenyl)ethylene includes four methoxyphenyl groups attached to an ethylene group . The IUPAC name for this compound is 1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene .Chemical Reactions Analysis
The emission of Tetrakis(4-methoxyphenyl)ethylene can be switched among three colors in the solid state by transformation among three different aggregation states . This is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .Physical And Chemical Properties Analysis
Tetrakis(4-methoxyphenyl)ethylene has a molecular weight of 452.5 g/mol . It exhibits excitation-dependent emission due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .Scientific Research Applications
Electron Spin Resonance Studies : TPE-methoxylates have been studied for their electron spin resonance spectrum, contributing to our understanding of radical species in physical chemistry (Valenzuela & Bard, 1968).
Luminescence and Mechanofluorochromic Performances : TPE-methoxylates exhibit luminescence and mechanofluorochromic properties, making them useful in the field of materials science for applications such as anti-counterfeiting inks (Qi et al., 2013).
Polymetallic Coordination Chemistry and Catalysis : Derivatives of TPE-methoxylates serve as ligands in polymetallic coordination chemistry, which is crucial for developing new catalysts and understanding metal-ligand interactions (Verkerk et al., 2002).
Optoelectronic Properties : Research has focused on the synthesis and structural analysis of TPE-methoxylates to explore their optoelectronic properties, relevant in the development of new electronic and photonic materials (Vyas & Rathore, 2010).
Catalysis in Oxidative Cleavage of Alkenes : TPE-methoxylates have been used in catalysis, specifically in the oxidative cleavage of alkenes, which is a fundamental reaction in organic synthesis (Liu et al., 2007).
Photophysical and Structural Analysis : Studies have been conducted on the synthesis, crystal structure, and luminescence properties of TPE-methoxylates, providing insights into their photophysical behavior and potential applications in materials science (Guieu et al., 2013).
Metal-Organic Frameworks and VOC Sensing : TPE-methoxylates have been used to construct metal-organic frameworks with strong fluorescence, capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).
Piezofluorochromic Properties : Research on the piezofluorochromic properties of TPE-methoxylates under high pressure has been conducted, exploring their potential in sensing and materials applications (Wu et al., 2015).
Electrochemical Studies : Studies on the electroreduction of oxygen on carbon electrodes activated by TPE-methoxylates have been conducted, contributing to our understanding of electrochemistry and catalysis (Tesakova et al., 2011).
properties
IUPAC Name |
1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBRRVOIQFRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142999 | |
Record name | Tetrakis(4-methoxyphenyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-methoxyphenyl)ethylene | |
CAS RN |
10019-24-6 | |
Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(4-methoxyphenyl)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra-p-anisylethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrakis(4-methoxyphenyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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